Home > Products > Building Blocks P18462 > 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate - 25081-93-0

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Catalog Number: EVT-359397
CAS Number: 25081-93-0
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate” is a chemical compound with the molecular formula C13H20N2O2 . It is also known by other names such as Desmethyl Rivastigmine .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a dimethylcarbamate group via an ethyl chain that also contains a dimethylamino group . The InChI code for this compound is 1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.31 g/mol . It has 4 freely rotating bonds, and its XLogP3 value is 1.9, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond acceptors and no hydrogen bond donors .

Rivastigmine [(S)-3-[1-(Dimethylamino)ethyl]phenyl-N-ethyl-N-methylcarbamate]:

Compound Description: Rivastigmine, marketed as the tartrate salt, is a reversible cholinesterase inhibitor used to treat dementia associated with Alzheimer's disease and Parkinson's disease. [] Its mechanism of action involves increasing acetylcholine concentration by reversibly inhibiting its hydrolysis by cholinesterase. []

Relevance: Rivastigmine is a structural analog of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, differing only in the carbamate substituent. While 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate features two methyl groups attached to the carbamate nitrogen, rivastigmine has an ethyl and a methyl group. Both compounds share the same core structure consisting of a phenyl ring substituted with a 1-(dimethylamino)ethyl group and a carbamate moiety at the 3-position. []

(S)-3-(1-(Dimethylamino)ethyl)phenol:

Compound Description: This compound serves as a key intermediate in the synthesis of both rivastigmine and 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. [, , ] Its chiral center dictates the stereochemistry of the final products.

Relevance: (S)-3-(1-(Dimethylamino)ethyl)phenol forms the structural backbone of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. The target compound is synthesized by reacting (S)-3-(1-(Dimethylamino)ethyl)phenol with carbonyldiimidazole, followed by reaction with ethylmethylamine and subsequent cleavage. []

(S)-3-(1-(dimethylamino) ethyl) phenyl diethyl carbamate:

Compound Description: Identified as a potential process-related impurity during rivastigmine synthesis, this compound was characterized using HPLC and MS techniques. []

Relevance: This compound shares the same core structure as 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, featuring a (S)-3-(1-(dimethylamino)ethyl)phenyl moiety. The key difference lies in the carbamate substituents, with this compound bearing two ethyl groups instead of two methyl groups on the carbamate nitrogen. []

(S)-3-(1-(Dimethylamino) ethyl) phenyl ethylcarbamate:

Compound Description: Similar to (S)-3-(1-(dimethylamino) ethyl) phenyl diethyl carbamate, this compound was also identified as a potential process-related impurity in rivastigmine synthesis and characterized using HPLC and MS methods. []

Relevance: This compound shares the same (S)-3-(1-(dimethylamino)ethyl)phenyl core structure as 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. It differs by having an ethyl group and a hydrogen atom on the carbamate nitrogen, as opposed to two methyl groups in the target compound. []

[1-(3-benzyloxy-phenyl)-ethyl]-dimethylamine:

Compound Description: This compound serves as a crucial intermediate in the synthesis of rivastigmine. []

Relevance: This compound represents a protected form of (S)-3-(1-(dimethylamino)ethyl)phenol, the key intermediate used in the synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl group during synthesis. []

Overview

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, also known by its chemical formula C13H20N2O2, is a compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. It is characterized by a unique structure that incorporates a dimethylamino group and a phenyl dimethylcarbamate moiety. This compound is notably recognized for its role as an intermediate in the synthesis of rivastigmine, a drug used in the treatment of Alzheimer's disease.

Source and Classification

The compound is classified under the category of carbamates, which are esters or salts of carbamic acid. It is often synthesized for research purposes and has applications in pharmacology due to its potential biological activities. The specific structural features of this compound enable it to interact with various biological targets, making it significant in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves multiple steps:

  1. Formation of Intermediate: The initial step involves reacting 3-bromophenol with methyl ethylenediamine to produce 3-(1-(Dimethylamino)ethyl)phenol. This reaction can be facilitated under controlled conditions to optimize yield and purity.
  2. Carbamate Formation: The next step involves treating the intermediate with dimethylcarbamoyl chloride. This reaction is usually conducted at elevated temperatures (around 110 °C) for several hours to ensure complete conversion into the final product .
  3. Industrial Production: For large-scale production, methods are optimized to enhance efficiency, minimize costs, and ensure safety. This includes careful monitoring of reaction conditions such as temperature, pressure, and time .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate can be represented as follows:

  • Molecular Formula: C13H20N2O2
  • Molecular Weight: Approximately 236.32 g/mol
  • Key Functional Groups:
    • Dimethylamino group
    • Phenyl group
    • Carbamate moiety

Spectroscopic data supports the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR): Signals corresponding to different hydrogen environments provide insights into the structure.
  • Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight .
Chemical Reactions Analysis

Reactions and Technical Details

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is versatile in terms of reactivity:

  • Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield various amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, utilizing halogens or nucleophiles as reagents .

The products formed depend on the specific conditions applied during these reactions.

Mechanism of Action

The mechanism of action for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate primarily involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it can modulate their activity, leading to therapeutic effects. The precise pathways depend on the specific application; for example, in relation to rivastigmine, it inhibits acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant analytical techniques such as NMR and infrared spectroscopy provide detailed insights into these properties .

Applications

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has diverse applications:

  • Medicinal Chemistry: It serves as a precursor in synthesizing rivastigmine, which is used for treating Alzheimer's disease.
  • Organic Synthesis: Acts as a building block for creating more complex organic molecules.
  • Biological Research: Investigated for its potential enzyme inhibition properties and receptor interactions .
Introduction to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate represents a structurally significant carbamate compound that bridges fundamental organic chemistry principles with advanced medicinal applications. This molecule features a carbamate group linked to a substituted phenyl ring bearing a dimethylaminoethyl side chain, creating a multifunctional pharmacophore with specific biochemical interactions. Originally investigated as a chemical entity in its own right, this compound gained prominence through its relationship to clinically established therapeutics, particularly rivastigmine, an FDA-approved acetylcholinesterase inhibitor for dementia treatment [3] [6]. The compound's design incorporates strategic elements that enhance blood-brain barrier penetration while maintaining targeted enzyme affinity, making it a compelling subject for pharmaceutical chemistry exploration. Its development history illustrates the rational progression from basic chemical discovery to therapeutic application, embodying key principles of medicinal chemistry optimization while excluding direct clinical applications or safety considerations from our current scope.

Chemical Identity and Nomenclature

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate possesses a well-defined chemical identity characterized by systematic and proprietary nomenclature:

  • Systematic IUPAC Name: [3-[1-(Dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate
  • Alternative Chemical Names:
  • 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
  • (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate (racemic specification)
  • Rivastigmine Related Compound B (pharmacopeial designation)

The compound features the molecular formula C₁₃H₂₀N₂O₂ and exhibits a molecular weight of 236.31 g/mol [1] [2] . Its hydrochloride salt form (C₁₃H₂₁ClN₂O₂) has a molecular weight of 272.77 g/mol and the CAS registry number 105601-13-6 [4] [8]. The structural core consists of a phenyl ring substituted at the meta-position with a 1-(dimethylamino)ethyl group and a dimethylcarbamate functionality. The chiral center at the ethyl substituent creates (R)- and (S)-enantiomers, though the compound is frequently referenced as a racemate in chemical literature unless stereochemical specification is indicated, as in PubChem CID 46844523 for the (S)-enantiomer [1] and CID 23645310 for the non-specified stereoisomer [2].

Table 1: Chemical Identifiers of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Identifier TypeValue
Systematic IUPAC Name[3-[1-(Dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
CAS Number (base)25081-93-0
CAS Number (HCl salt)105601-13-6 [4] [8]
PubChem CID (base)23645310 [2]
PubChem CID (S-enantiomer)46844523 [1]
Common SynonymsRivastigmine Related Compound B; Rivastigmine Impurity B; Rivastigmine Hydrogen Tartrate Impurity B

Structural Significance in Organic and Medicinal Chemistry

The molecular architecture of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate demonstrates sophisticated design principles critical to both organic synthesis and medicinal bioactivity:

  • Carbamate Functionality: The dimethylcarbamate group (-OC(O)N(CH₃)₂) establishes the compound as a carbamate ester derivative. This moiety confers hydrolytic stability compared to ester linkages while retaining the capacity for enzyme-targeted reactivity. Unlike simpler phenyl carbamates, the strategic meta-substitution pattern creates spatial orientation favorable for binding interactions with cholinesterase enzymes [3] [7]. The carbamate nitrogen's dimethyl substitution enhances electron-donating capacity and reduces steric hindrance compared to bulkier alkyl groups, facilitating optimal orientation within enzyme active sites [6].

  • Dimethylaminoethyl Side Chain: The meta-positioned 1-(dimethylamino)ethyl group (-CH(CH₃)N(CH₃)₂) contributes essential molecular polarity and cationic potential when protonated. This structural element significantly enhances water solubility compared to non-aminated analogs and facilitates blood-brain barrier penetration through both passive diffusion and active transport mechanisms [6]. The ethyl linker provides conformational flexibility, allowing the terminal dimethylamino group to adopt optimal positioning for ionic interactions with biological targets.

  • Stereochemical Considerations: The chiral center at the ethyl group's carbon creates distinct (R)- and (S)-enantiomers with potentially differential biological activities. While the (S)-enantiomer configuration demonstrates enhanced binding to acetylcholinesterase based on related compounds, the racemic form remains pharmacologically relevant as a synthetic intermediate and reference standard . Molecular weight (236.31 g/mol) and calculated partition coefficient (LogP ≈ 1.8) situate this compound within Lipinski's "Rule of Five" parameters for drug-likeness, supporting its pharmaceutical utility [6].

Table 2: Key Structural Elements and Their Functional Contributions

Structural ElementChemical FeaturesFunctional Significance
Dimethylcarbamate Group-OC(O)N(CH₃)₂; meta-substitutedHydrolytically stable electrophile; forms transient covalent bonds with serine hydroxyl in cholinesterases
Dimethylaminoethyl Side Chain-CH(CH₃)N(CH₃)₂; chiral centerTertiary amine enables salt formation; protonation enhances water solubility; facilitates CNS penetration
Phenyl RingMeta-disubstituted aromatic coreProvides rigid scaffold for optimal spatial separation of functional groups; π-stacking interactions
Molecular PropertiesMW: 236.31 g/mol; LogP ≈ 1.8Compliant with drug-likeness parameters; balanced hydrophilicity/lipophilicity

The compound serves as a structural bridge between natural alkaloids and synthetic pharmaceuticals. It retains the carbamate pharmacophore of physostigmine (a natural alkaloid from Physostigma venenosum) while incorporating strategic modifications that enhance metabolic stability and reduce toxicity [3]. The dimethylaminoethyl side chain distinguishes it from simpler phenyl carbamates, enabling selective interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes in the central nervous system [3] [7]. This dual inhibitory potential underpins its significance as a precursor to brain-region selective therapeutics with prolonged duration of action.

Historical Development and Key Milestones in Research

The development trajectory of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate reflects the evolution of carbamate chemistry from botanical toxicants to neurological therapeutics:

  • Natural Product Precursors (19th Century): Research into carbamate compounds originated with investigations of the Calabar bean (Physostigma venenosum), used in West African ordeal trials. Isolation of physostigmine in 1864 revealed its carbamate structure and potent cholinesterase inhibitory properties [3]. Similarly, the discovery of galantamine from snowdrop plants (Galanthus nivalis) by Soviet scientists in 1947 provided additional cholinesterase-inhibiting scaffolds, though neither compound offered ideal therapeutic profiles due to side effects and bioavailability limitations [3].

  • Rational Drug Design (1980s): The modern history of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate began with systematic structural modifications of physostigmine by Dr. Marta Weinstock-Rosin at Hebrew University. Recognizing physostigmine's limitations—including short duration, peripheral cholinergic effects, and chemical instability—her team pursued semi-synthetic derivatives with improved brain selectivity and pharmacokinetics [3]. Introduction of the dimethylaminoethyl substituent represented a strategic innovation, creating compounds that demonstrated reversible enzyme inhibition with brain-region selectivity. This period saw the synthesis and preliminary pharmacological evaluation of the compound as a key intermediate toward optimized therapeutics [3] [6].

  • Synthetic Advancements (1990s): Efficient synthetic routes to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate were developed to support pharmaceutical development. One significant pathway described by researchers involved:

  • Catalytic asymmetric reduction of 3'-methoxyacetophenone
  • N-methylation using formic acid/formaldehyde
  • Demethylation of the methoxy group
  • Carbamoylation with N,N-dimethylcarbamoyl chloride
  • Hydrogenolysis and final N-methylation [6]These processes established reproducible methods for gram-scale production, enabling comprehensive structure-activity relationship studies that positioned the compound as a pivotal synthetic precursor.
  • Regulatory Recognition and Impurity Designation (2000-Present): Following rivastigmine's FDA approval in 2000 as Exelon®, 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate gained formal recognition in pharmacopeial monographs as Rivastigmine Related Compound B . Regulatory agencies designated it as a specified impurity requiring control during rivastigmine manufacturing, establishing analytical thresholds (typically ≤0.5%) and characterization requirements . This recognition solidified its status as a structurally defined reference standard, available as a pharmacopeial impurity (e.g., USP: Rivastigmine Related Compound B; EP: Rivastigmine Hydrogen Tartrate Impurity B) from specialty suppliers like LGC Standards and Mikromol [3] .

Table 3: Historical Timeline of Key Developments

Time PeriodMilestone AchievementResearch Context
1864Physostigmine isolation from Calabar beanIdentification of natural carbamate cholinesterase inhibitor [3]
1947Galantamine discovery from snowdrop plantsAlternative natural source for cholinesterase inhibition [3]
1980sRational design of semi-synthetic derivativesStructural optimization program by Weinstock-Rosin targeting brain-selective analogs [3]
1990sSynthetic route developmentEstablishment of scalable synthesis for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate intermediates [6] [7]
2000Rivastigmine (Exelon®) FDA approvalClinical validation of carbamate-based dementia treatment [3]
Post-2000Pharmacopeial impurity designationRegulatory recognition as Rivastigmine Related Compound B

The compound's historical significance extends beyond its role as a synthetic intermediate. It represents a deliberate departure from first-generation cholinesterase inhibitors like tacrine, which exhibited hepatotoxicity concerns. By preserving the carbamate's mechanism-based inhibition while optimizing the substituent pattern for CNS selectivity, this structural framework demonstrated how medicinal chemistry rational design could overcome limitations of both natural products and early synthetic agents [3] [6]. Current research continues to explore structural analogs for extended applications, though the core compound remains established as a reference point in cholinesterase inhibitor development and quality control.

Properties

CAS Number

25081-93-0

Product Name

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3

InChI Key

AIHREYCBCYOMLZ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C

Synonyms

Dimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester; Dimethylcarbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester; m-[1-(dimethylamino)ethyl]phenolDimethylcarbamate (ester); USP Rivastigmine Related Compound B;

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.